Cas no 886363-48-0 (4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester)
![4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester structure](https://www.kuujia.com/scimg/cas/886363-48-0x500.png)
4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester
- ETHYL 2-(4-(TERT-BUTOXYCARBONYLAMINO)PHENYL)OXAZOLE-4-CARBOXYLATE
- ethyl 2-(4-(tertbutoxycarbonylamino)phenyl)oxazole-4-carboxylate
- ETHYL 2-(4'-BOC-AMINOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE
- DTXSID90654197
- FT-0765471
- ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-oxazole-4-carboxylate
- ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-oxazole-4-carboxylate
- Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
- SCHEMBL24339952
- ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]PHENYL}-1,3-OXAZOLE-4-CARBOXYLATE
- 2-(4-tert-butoxycarbonylamino-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 886363-48-0
- DB-078040
-
- MDL: MFCD04115366
- Inchi: InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-23-14(19-13)11-6-8-12(9-7-11)18-16(21)24-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
- InChI Key: VLBIXPFOQCCDHS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 332.137
- Monoisotopic Mass: 332.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 90.7A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.212
- Refractive Index: 1.551
4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313784-1g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95% | 1g |
$*** | 2023-03-29 | |
Ambeed | A400615-1g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95+% | 1g |
$321.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644620-10g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 98% | 10g |
¥18502.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644620-5g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 98% | 5g |
¥14868.00 | 2024-04-26 | |
Crysdot LLC | CD11031752-1g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95+% | 1g |
$359 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644620-25g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 98% | 25g |
¥35679.00 | 2024-04-26 | |
Crysdot LLC | CD11031752-25g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95+% | 25g |
$1870 | 2024-07-18 | |
Chemenu | CM313784-1g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95% | 1g |
$339 | 2021-08-18 | |
Crysdot LLC | CD11031752-10g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95+% | 10g |
$1037 | 2024-07-18 | |
Crysdot LLC | CD11031752-5g |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate |
886363-48-0 | 95+% | 5g |
$774 | 2024-07-18 |
4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester
Recent Advances in the Study of 4-Oxazolecarboxylic Acid Derivatives: Focus on 886363-48-0 and Ethyl 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate
The compound with the CAS number 886363-48-0, specifically known as ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate, has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, belonging to the oxazolecarboxylic acid derivatives, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, making it a subject of intense research.
Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate enhances its stability and bioavailability, which are critical factors in drug development. Recent synthetic approaches have optimized the yield and purity of this compound, facilitating further pharmacological evaluations.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of 886363-48-0 on specific kinase pathways involved in cancer cell proliferation. The compound demonstrated significant activity against several kinase targets, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.
Another study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial properties of ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. This dual activity profile positions it as a promising candidate for further development as an antimicrobial agent.
Structural-activity relationship (SAR) studies have also been conducted to elucidate the molecular interactions responsible for the compound's biological effects. Computational modeling and X-ray crystallography revealed that the tert-butoxycarbonyl (Boc) protected amino group and the ethyl ester moiety play crucial roles in binding to target proteins. These insights are invaluable for the design of more potent analogs with improved pharmacokinetic properties.
Despite these advancements, challenges remain in the clinical translation of 886363-48-0. Issues such as metabolic stability, in vivo toxicity, and formulation need to be addressed in future studies. However, the current research underscores the therapeutic potential of this oxazole derivative and paves the way for further investigations.
In conclusion, ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate (886363-48-0) represents a versatile scaffold in medicinal chemistry. Its multifaceted biological activities and optimized synthetic routes highlight its significance in drug discovery. Ongoing research aims to explore its full therapeutic potential and overcome existing limitations, making it a compound of great interest in the chemical biology and pharmaceutical industries.
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